1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining a methoxypyridine moiety with a pyrazolopyrimidine ring system, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Methoxypyridine Attachment: The final step involves the attachment of the methoxypyridine group through coupling reactions, typically using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
N-(Pyridin-2-yl)amides: Notable for their varied medicinal applications.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-2-one stands out due to its combined structural features, which provide a unique platform for diverse chemical modifications and biological interactions. Its methoxypyridine and pyrazolopyrimidine moieties contribute to its distinct reactivity and potential for therapeutic applications.
Properties
Molecular Formula |
C16H16N6O2 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-2-one |
InChI |
InChI=1S/C16H16N6O2/c1-24-15-10-12(2-5-17-15)21-9-8-20(11-16(21)23)13-4-7-22-14(19-13)3-6-18-22/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
UJKSVDJMJHPNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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